
5-Methyl-2'-o-methylcytidine
Overview
Description
5-Methyl-2'-O-methylcytidine (CAS: 113886-70-7) is a modified nucleoside characterized by two distinct structural features: a methyl group at the 5-position of the cytosine base and a 2'-O-methylation on the ribose sugar. Its molecular formula is C₁₁H₁₇N₃O₅, with a molecular weight of 271.270 g/mol . This compound adopts a C3'-endo sugar conformation, stabilized by 2'-O-methylation, which enhances structural rigidity and resistance to enzymatic degradation . It is utilized in biochemical research, particularly in studying RNA modifications and their functional roles in thermophilic organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2’-O-Methylcytidine typically involves the methylation of cytidine at the 5th position of the cytosine base and the 2’-O position of the ribose sugar. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis .
Industrial Production Methods
Industrial production of 5-Methyl-2’-O-Methylcytidine can be achieved through large-scale chemical synthesis using similar methylating agents and conditions as described above. The process involves multiple steps, including protection and deprotection of functional groups, purification using chromatography, and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Chemical Reactions
5-Methyl-2'-O-methylcytidine undergoes several chemical reactions:
- Oxidation: It can be oxidized to form 5-hydroxymethyl-2'-O-methylcytidine.
- Reduction: Reduction reactions can convert it back to cytidine derivatives.
- Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield. The major products formed from these reactions include various methylated and hydroxymethylated cytidine derivatives, which have distinct biological activities and properties.
Cation Radical Reactions
Research has also explored the reactions of 5-methylcytosine cation radicals in DNA and model systems .
- C-CH2- formation: This occurs via ground state deprotonation from the C5-methyl group on the base .
- C3'- formation: In the excited 5-Me-2′-dC- + and 5-Me-2′,3′-ddC- +, spin and charge localization at C3′ followed by deprotonation leads to C3′- formation. Deprotonation from C3′ in the excited cation radical is kinetically controlled, and sugar C-H bond energies are not the only controlling factor in these deprotonations .
Scientific Research Applications
5-Methyl-2’-O-Methylcytidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2’-O-Methylcytidine involves its incorporation into RNA molecules, where it affects the stability and function of the RNA. The methyl groups at the 5th position of the cytosine base and the 2’-O position of the ribose sugar enhance base stacking interactions and increase the thermal stability of the RNA. This modification can influence RNA splicing, translation, and degradation, thereby regulating gene expression and cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Key Findings
Conformational Rigidity :
- 2'-O-methylation universally enhances the C3'-endo conformation , critical for RNA stability in high-temperature environments (e.g., Sulfolobus solfataricus ).
- N4-acetylation combined with 2'-O-methylation (ac4Cm) results in additive rigidity, making it indispensable in archaeal tRNA under extreme conditions .
Biological Activity: Antimicrobial Properties: N4-alkyl derivatives of 5-methyl-2'-deoxycytidine exhibit superior activity against drug-resistant bacteria compared to C4-modified analogs, likely due to enhanced membrane interaction . Epigenetic Relevance: 5-Methyl-2'-deoxycytidine is a hallmark of DNA methylation, quantified via LC-MS/MS with detection limits as low as 0.2 fmol . Antibodies like AMC preferentially bind this compound over 5-methylcytidine or 5-methylcytosine, underscoring its diagnostic utility .
Therapeutic Potential: 5'-O-DMT-2'-O-methylcytidine (CAS: 163759-50-0) demonstrates antiviral and anticancer properties, attributed to improved nuclease resistance from 2'-O-methylation .
Comparative Solubility and Bioavailability :
- Ribonucleoside derivatives (e.g., uridine analogs) exhibit better aqueous solubility than 2'-deoxy counterparts, suggesting that 2'-O-methylation in This compound may balance stability and bioavailability .
Biological Activity
5-Methyl-2'-O-methylcytidine (5-MedC) is a modified nucleoside that has garnered considerable attention in molecular biology and medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
5-MedC is characterized by a methyl group at the 5 position and a methoxy group at the 2' position of the cytidine base. These modifications enhance the compound's stability against enzymatic degradation, making it a valuable tool for various scientific applications.
Synthesis Methods
The synthesis of 5-MedC typically involves:
- Benzoylation : The introduction of a benzoyl group at the N4 position.
- Methoxy Group Addition : The methoxy group is introduced using methanol and an acid catalyst.
These synthetic routes are optimized to maximize yield and purity, often employing techniques such as column chromatography for purification.
Biological Mechanisms
5-MedC's biological activity is primarily attributed to its role as an epigenetic modifier. It influences gene expression through DNA methylation processes, which are crucial for regulating cellular functions.
- Inhibition of Cytokine Release : Studies have shown that 5-MedC inhibits the release of pro-inflammatory cytokines IL-12 and IL-6 in response to Toll-like receptor 9 (TLR9) agonists in mouse spleen cell cultures .
- Epigenetic Regulation : It plays a significant role in regulating promoter regions to prevent gene expression, which is linked to various biological processes including cell differentiation and cancer development .
Therapeutic Applications
5-MedC has been explored for its potential in various therapeutic contexts:
- Antiviral and Anticancer Properties : As a nucleoside analog, it exhibits broad antitumor activity, particularly against indolent lymphoid malignancies. Its incorporation into nucleic acids can inhibit nucleic acid synthesis, leading to therapeutic effects against viral infections and tumors .
- Reduction of Immune Response : The introduction of 5-MedC in antisense oligonucleotides (ASOs) has shown promise in reducing immune stimulation, which is critical for enhancing the safety profile of therapeutic oligos . This modification has been successfully utilized in drugs like mipomersen (Kynamro®) and nusinersen (Spinraza®), both approved for clinical use .
Case Studies and Research Findings
Several studies have highlighted the significance of 5-MedC in biological research:
- In Vivo Studies : Research demonstrated that oligonucleotides modified with 5-MedC reduced immune responses in murine models, showcasing its potential for safer therapeutic applications .
- Cancer Research : Investigations into DNA methylation patterns involving 5-MedC have revealed its role in regulating tumor suppressor genes. For instance, alterations in methylation status were linked to hematological malignancies, emphasizing the need for further exploration of 5-MedC's role in cancer therapeutics .
- Mechanistic Insights : A study indicated that 5-MedC could trigger methylation at specific gene promoters, such as IGF2, which is implicated in several cancers. This suggests that modified oligonucleotides may serve as tools for inducing epigenetic changes beneficial for cancer therapy .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing 5-methyl-2'-O-methylcytidine in vitro?
Synthesis typically involves solid-phase oligonucleotide synthesis using phosphoramidite chemistry, with specific protecting groups for the 5-methylcytosine and 2'-O-methyl modifications. Post-synthesis, purification is achieved via reverse-phase HPLC, and identity is confirmed using MALDI-TOF mass spectrometry. Purity is assessed via analytical HPLC and 1H/13C NMR to verify the absence of deprotection byproducts .
Q. What analytical techniques are recommended to confirm the identity and purity of this compound?
Key techniques include:
- NMR spectroscopy (1H, 13C) to confirm structural integrity and substitution patterns.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV/Vis detection to quantify purity and monitor degradation products.
- Thin-layer chromatography (TLC) for rapid assessment of reaction progress during synthesis .
Q. How can researchers design experiments to study the functional role of this compound in RNA stability?
A comparative approach is recommended:
- Enzyme susceptibility assays : Expose RNA containing this compound to ribonucleases (e.g., RNase A/T1) and compare degradation rates to unmodified controls.
- Thermal denaturation studies : Measure melting temperatures (Tm) via UV spectroscopy to assess thermodynamic stability.
- In-cell stability assays : Use metabolic labeling (e.g., 3H-uridine incorporation) in cell cultures to track turnover rates .
Advanced Research Questions
Q. How can researchers investigate the stability of this compound under physiological conditions?
Design a simulated physiological environment:
- pH-dependent stability : Incubate the compound in buffers ranging from pH 5.0–7.4 and analyze degradation products via LC-MS.
- Serum stability assays : Expose the nucleoside to human serum at 37°C and quantify intact molecules over time using HPLC.
- Oxidative stress tests : Use H2O2 or Fenton reagents to model oxidative damage and identify intermediates via tandem MS .
Q. What advanced methods are suitable for studying the interaction between this compound and RNA-modifying enzymes?
- Surface plasmon resonance (SPR) : Measure binding kinetics with enzymes like methyltransferases or demethylases.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.
- Crystallography or cryo-EM : Resolve 3D structures of enzyme-substrate complexes to identify critical binding motifs .
Q. How should researchers address contradictions in reported biochemical activity data for this compound?
- Replicate key studies : Standardize buffer conditions, enzyme sources, and assay protocols.
- Orthogonal validation : Combine enzymatic assays with chemical probing (e.g., SHAPE-MaP) to confirm modification effects on RNA structure.
- Meta-analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., salt concentrations, cofactors) .
Q. What experimental strategies can elucidate the role of this compound in epigenetic regulation?
- Genome-wide mapping : Use antibody-based pulldown (e.g., MeRIP-seq) or chemical labeling (e.g., folic acid tagging) to locate modified residues in RNA.
- Knockdown/overexpression models : Modulate methyltransferase expression (e.g., NSUN/DNMT homologs) and profile transcriptomic changes via RNA-seq.
- Crosslinking studies : Employ UV or formaldehyde crosslinking to capture transient RNA-protein interactions .
Q. How can stereochemical effects of the 2'-O-methyl group on RNA function be systematically analyzed?
- Stereospecific synthesis : Use chiral auxiliaries or enzymatic methods to produce enantiomerically pure isomers.
- Functional comparison : Test each isomer in ribozyme activity assays or ribosome binding studies.
- Molecular dynamics simulations : Model conformational changes induced by stereochemistry .
Q. Methodological and Ethical Considerations
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Non-linear regression models : Fit data to Hill or log-logistic equations to estimate EC50/IC50 values.
- ANOVA with post-hoc tests : Compare effects across concentration gradients.
- Bayesian hierarchical models : Account for variability in cell-line responses .
Q. How should researchers ensure ethical rigor when designing studies involving this compound?
- FINER criteria : Ensure feasibility, novelty, and relevance to public health.
- Data transparency : Share synthetic protocols and raw analytical data via repositories like Zenodo.
- Dual-use review : Assess potential misuse (e.g., unintended epigenetic effects) through institutional biosafety committees .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVRVGAACYEOQI-FDDDBJFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595381 | |
Record name | 5-Methyl-2'-O-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113886-70-7 | |
Record name | 5-Methyl-2'-O-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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